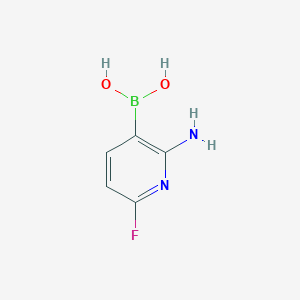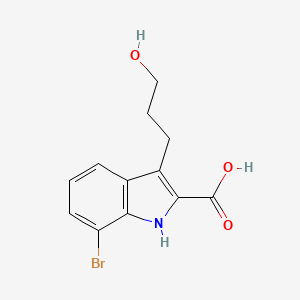
7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a bromine atom at the 7th position, a hydroxypropyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid typically involves multiple steps One common method starts with the bromination of an indole derivative to introduce the bromine atom at the 7th positionFinally, the carboxylic acid group is introduced at the 2nd position through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis involves similar steps as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid is not well-documented. like other indole derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom, hydroxypropyl group, and carboxylic acid group may contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
7-bromo-1H-indole-2-carboxylic acid: Lacks the hydroxypropyl group.
3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid: Lacks the bromine atom.
7-bromo-3-(3-hydroxypropyl)-1H-indole: Lacks the carboxylic acid group.
Uniqueness
7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid is unique due to the presence of all three functional groups: the bromine atom, hydroxypropyl group, and carboxylic acid group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H12BrNO3 |
|---|---|
Peso molecular |
298.13 g/mol |
Nombre IUPAC |
7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H12BrNO3/c13-9-5-1-3-7-8(4-2-6-15)11(12(16)17)14-10(7)9/h1,3,5,14-15H,2,4,6H2,(H,16,17) |
Clave InChI |
DILXRQASFCPVHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)NC(=C2CCCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



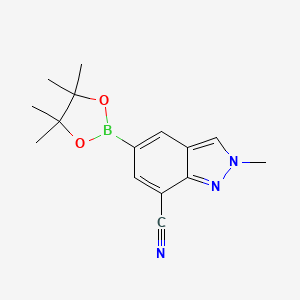
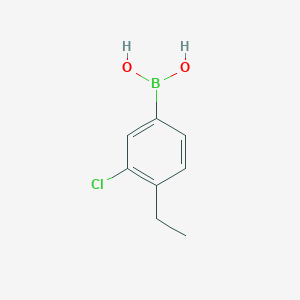
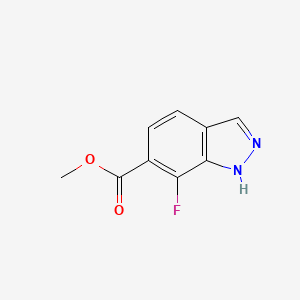
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15299223.png)
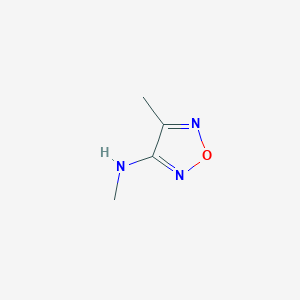
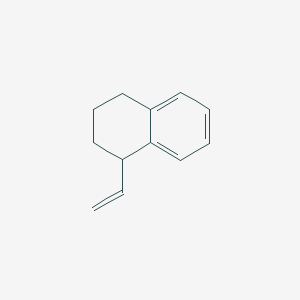
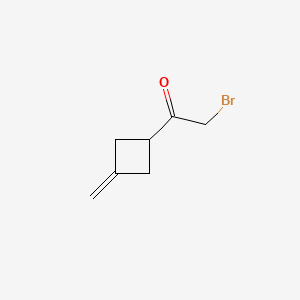
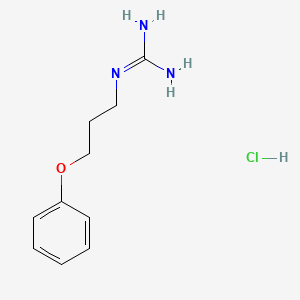

![7-Chloro-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B15299252.png)

